![molecular formula C14H25NO3 B13565991 tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate: is a chemical compound with the molecular formula C14H25NO3 This compound is known for its unique spirocyclic structure, which includes a spiro[35]nonane ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like boron trifluoride etherate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-40°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate can undergo oxidation to form a carbonyl group. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry: tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of pharmaceutical compounds with spirocyclic motifs, which are known to exhibit diverse biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
作用機序
The mechanism of action of tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors, altering signal transduction pathways.
類似化合物との比較
- tert-butyl N-{2-ethynyl-7-oxaspiro[3.5]nonan-2-yl}carbamate
- tert-butyl N-{7-aminospiro[3.5]nonan-2-yl}carbamate
- tert-butyl N-{7-hydroxyspiro[3.5]nonan-2-yl}carbamate
Comparison:
- Structural Differences: While all these compounds share the spiro[3.5]nonane core, they differ in the substituents attached to the spirocyclic ring. These differences can significantly impact their chemical reactivity and biological activity.
- Unique Features: tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate is unique due to the presence of both a hydroxyl group and a carbamate moiety, which confer distinct chemical properties and potential applications.
特性
分子式 |
C14H25NO3 |
|---|---|
分子量 |
255.35 g/mol |
IUPAC名 |
tert-butyl N-(2-hydroxyspiro[3.5]nonan-7-yl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-4-6-14(7-5-10)8-11(16)9-14/h10-11,16H,4-9H2,1-3H3,(H,15,17) |
InChIキー |
OUOMXPRQRQGUBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


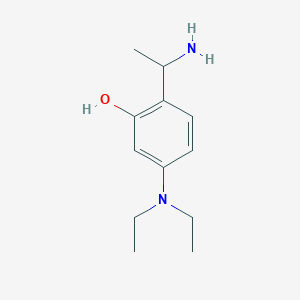
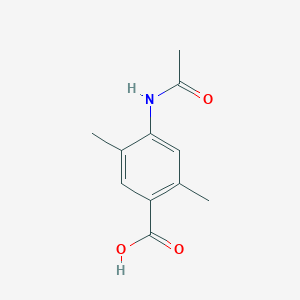
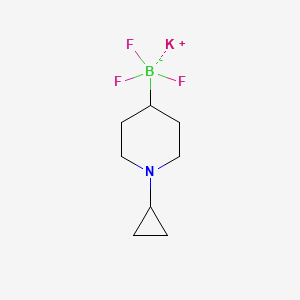
![2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)
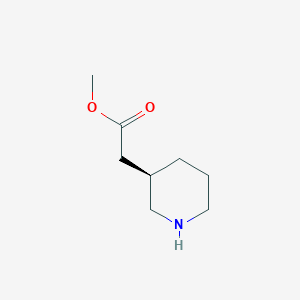

![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)

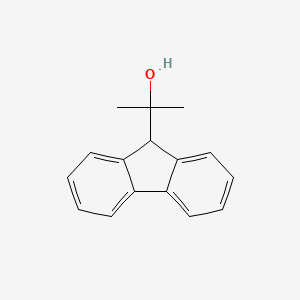
![4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565988.png)

![Tert-butyl3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13565999.png)


